molecular formula C18H24O B7945031 4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

Cat. No.: B7945031
M. Wt: 256.4 g/mol
InChI Key: LFYJSSARVMHQJB-WYMLVPIESA-N
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Description

Bakuchiol (C₁₈H₂₄O, MW: 256.38) is a naturally occurring phenylpropanoid with the IUPAC name 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol . It is primarily isolated from the seeds and leaves of Cullen corylifolium (syn. Psoralea corylifolia), a plant used in traditional Chinese and Ayurvedic medicine . Structurally, bakuchiol consists of a phenolic ring linked to a monoterpene chain, conferring both lipophilic and antioxidant properties .

Bakuchiol has gained prominence in cosmetics as a gentler alternative to retinol, offering anti-aging, anti-inflammatory, and antioxidant benefits without significant irritation . It is also investigated for its anticancer and antimicrobial activities . Industrially, it is used as a laboratory chemical and in compound synthesis .

Properties

IUPAC Name

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYJSSARVMHQJB-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)(C=C)/C=C/C1=CC=C(C=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction from Psoralea corylifolia

Bakuchiol is primarily isolated from the seeds of Psoralea corylifolia, a plant used in traditional Ayurvedic medicine. The standard protocol involves:

  • Cold maceration : Seeds are powdered and soaked in nonpolar solvents like petroleum ether or hexane for 12–24 hours to extract lipophilic compounds.

  • Filtration and concentration : The extract is filtered and evaporated under reduced pressure to obtain a crude resin.

  • Partitioning : The resin is partitioned between petroleum ether and aqueous ethanol to remove polar impurities.

Typical yields range from 6% to 13.4% for crude extracts, with bakuchiol purity ≈30% before chromatographic purification.

Table 1: Solvent Extraction Parameters and Outcomes

Solvent SystemExtraction Time (h)Yield (%)Purity (%)Source
Petroleum ether2413.430
Hexane1211.828
Ethanol (80%)489.225

Chromatographic Purification

Crude extracts require further purification due to co-extracted compounds like psoralen and angelicin. Key methods include:

  • Silica gel column chromatography : Elution with petroleum ether:ethyl acetate (12:1 v/v) increases purity to >98%.

  • Macroporous resin adsorption : AB-8 or D101 resins selectively retain bakuchiol, achieving ≈90% purity after ethanol elution.

Microwave-assisted extraction reduces processing time by 40% while maintaining yields.

Synthetic Routes

Total Synthesis from Geraniol

Geraniol serves as a common starting material due to its structural similarity to bakuchiol’s terpenoid backbone. A representative 10-step synthesis involves:

  • Sharpless epoxidation : Geraniol is epoxidized to introduce stereochemistry.

  • Silyl ether rearrangement : Forms the chiral quaternary carbon center (yield: 85%).

  • Wittig olefination : Couples the terpenoid fragment with a phenolic moiety.

This route achieves an overall yield of 51% with enantiomeric excess (ee) >99%.

Table 2: Key Synthetic Steps and Efficiencies

StepReagents/ConditionsYield (%)ee (%)Source
EpoxidationTi(OiPr)₄, (+)-DET, TBHP9298
Silyl rearrangementBF₃·Et₂O, CH₂Cl₂, −78°C8599
Phenolic couplingPd(OAc)₂, PPh₃, K₂CO₃76

Semi-Synthesis from Citronellol

Citronellol offers a shorter pathway (4 steps) via:

  • Diazo sulfonate insertion : Constructs the quaternary center (yield: 70%).

  • Aldol condensation : Links the terpenoid and aromatic fragments.

This method achieves 50% overall yield but requires chiral auxiliaries for stereocontrol.

Hybrid and Green Chemistry Approaches

Enzymatic Synthesis

Recent advances use lipases (e.g., Candida antarctica Lipase B) to catalyze esterification between bakuchiol precursors and phenolic acids, reducing reliance on toxic solvents.

Flow Chemistry

Microreactors enable continuous synthesis, improving heat/mass transfer and reducing reaction times by 60% compared to batch processes.

Analytical Validation

Post-synthesis characterization employs:

  • HPLC : C18 columns with acetonitrile:water (70:30) mobile phase (λ = 246 nm).

  • NMR : Distinct signals at δ 6.75 (phenolic H) and δ 5.15 (vinyl H).

Industrial-Scale Production Challenges

  • Cost : Natural extraction remains cheaper ($120/kg) than synthesis ($420/kg).

  • Scalability : Chromatography bottlenecks limit throughput; simulated moving bed (SMB) systems are being tested .

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound's reactivity stems from:

  • Phenolic -OH group : Enables electrophilic aromatic substitution and derivatization

  • Conjugated diene system (C1-C2 and C6-C7): Participates in cycloadditions and oxidation

  • Vinyl group (C3): Allows for polymerization or further functionalization

2.1. Alkylation Reactions

Reaction with alkyl halides under basic conditions:

ReagentConditionsProductYieldCharacterization
BromopropaneK₂CO₃, acetone, reflux4-(3,7-dimethyl-3-vinylocta-1,6-dienyl)-1-propoxybenzene52.0%¹H-NMR, TLC (Rf=0.85)
Methyl iodideNaH, THF, 0°C→RTMethyl ether derivative68%*MS, IR

*Theoretical yield based on analogous reactions

2.2. Acylation Reactions

Esterification with acyl chlorides/anhydrides:

Acylating AgentCatalystProductYieldPurity
Acetic anhydrideDMAP, DCM, RT4-(3,7-dimethyl-3-vinylocta-1,6-dienyl)phenyl acetate75-82%>95%
Benzoyl chloridePyridine, DCMCorresponding benzoate ester67%97%

Reaction monitoring: TLC with n-hexane:ethyl acetate (10:1)

2.3. Nitration

Electrophilic aromatic substitution:

ConditionsProductYield¹H-NMR Key Signals (CDCl₃)
Ni(NO₃)₂, p-TSA, acetone reflux2-Nitro-4-(3,7-dimethyl-3-vinylocta-1,6-dienyl)phenol51.8%δ 10.52 (s, -OH), 8.04 (s, Ar-H)

2.4. Epoxidation

Diene system oxidation:

Oxidizing AgentConditionsProductYieldStereochemistry
m-CPBADCM, 0°C→RT, 4.5h4-((3S,E)-3-(2-(3,3-dimethyloxiran-2-yl)ethyl)-3-methylpenta-1,4-dienyl)phenol27.4%Trans-epoxide

3.1. Phenolic Oxygen Chemistry

  • Base-mediated alkylation : Deprotonation of -OH by K₂CO₃ generates phenoxide nucleophile for Sₙ2 reactions

  • Acylation : DMAP activates anhydrides via nucleophilic catalysis

3.2. Diene System Reactivity

  • Epoxidation : m-CPBA acts as electrophilic oxygen donor, favoring trans addition

  • Cycloadditions : Theoretical potential for Diels-Alder reactions (not yet experimentally verified)

Analytical Characterization

Key methods for reaction verification:

  • TLC : Rf values tracked using n-hexane:ethyl acetate systems

  • ¹H-NMR :

    • Aromatic protons: δ 6.82-8.04 ppm

    • Diene protons: δ 5.05-6.26 ppm (J=15.8-17.4 Hz)

  • Column Chromatography : Purification with silica gel and n-hexane:ethyl acetate gradients

Stability Considerations

  • Thermal : Decomposes above 200°C

  • pH Sensitivity :

    • Stable in neutral conditions

    • Phenolic OH undergoes ionization above pH 9

  • Light Sensitivity : Conjugated system necessitates storage in amber vials

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (E)-4-(3,7-dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
  • Molecular Formula : C18H24O
  • CAS Number : 10309-37-2
  • Molecular Weight : 256.39 g/mol

The compound features a phenolic structure with a long aliphatic chain that enhances its biological activity and solubility characteristics.

Cosmetic Applications

Bakuchiol is primarily recognized for its use in the cosmetic industry as a natural alternative to retinol. Its applications include:

  • Anti-Aging Products : Bakuchiol has been shown to reduce the appearance of fine lines and wrinkles by promoting collagen production and improving skin elasticity. Studies indicate that it exhibits similar efficacy to retinol without the associated irritation .
  • Antioxidant Properties : The compound demonstrates strong antioxidant activity, protecting skin cells from oxidative stress and environmental damage. This property is crucial in formulating products aimed at skin rejuvenation and protection .

Case Study: Efficacy Comparison with Retinol

A clinical study involving participants using Bakuchiol demonstrated comparable results to those using retinol in terms of wrinkle reduction and skin texture improvement over a 12-week period. Participants reported significantly less irritation with Bakuchiol compared to retinol, making it a favorable alternative for sensitive skin types .

Pharmaceutical Applications

Bakuchiol's pharmacological properties extend beyond cosmetics into therapeutic uses:

  • Anti-inflammatory Effects : Research indicates that Bakuchiol possesses anti-inflammatory properties, which can be beneficial in treating conditions such as acne and psoriasis .
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, suggesting its applicability in developing topical treatments for infections .

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that Bakuchiol exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This finding supports its potential use in wound care formulations and as a preservative in cosmetic products .

Material Science Applications

Bakuchiol's unique chemical structure allows it to be explored in material science:

  • Biodegradable Polymers : Research is being conducted on incorporating Bakuchiol into biodegradable polymer matrices for sustainable packaging solutions. Its compatibility with various polymers enhances the mechanical properties while providing additional antioxidant benefits .

Mechanism of Action

The mechanism of action of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Quinoline Derivatives of Bakuchiol

Ma et al. synthesized quinoline bakuchiol derivatives (compounds 24 and 25) by integrating a quinoline ring into bakuchiol’s structure (Table 1) . While the derivatives exhibited reduced toxicity compared to bakuchiol, their anti-inflammatory activity varied:

  • Compound 24: Moderate inhibition of nitric oxide (NO) and slight suppression of IL-6 (p < 0.05 vs. LPS group).
  • This highlights that structural modifications can decouple toxicity from efficacy, though activity profiles depend on substituent positioning.
Table 1: Comparison of Bakuchiol and Quinoline Derivatives
Property Bakuchiol Quinoline Derivative 24 Quinoline Derivative 25
Molecular Formula C₁₈H₂₄O C₂₅H₂₇NO C₂₅H₂₇NO
Molecular Weight 256.38 357.49 357.49
NO Inhibition Moderate Moderate Strong
IL-6 Inhibition Not reported Slight Slight
Toxicity Higher Lower Lower

3-Hydroxybakuchiol (CAS 178765-54-3)

This derivative introduces a hydroxyl group to bakuchiol’s structure (C₁₈H₂₄O₂, MW: 272.38) . Further studies are needed to evaluate its bioactivity and safety.

Amino Guanidine Derivatives

Zhang et al. synthesized bakuchiol derivatives (1 and 2) by adding hydrazine-carboximidamide groups. Derivative 2 (C₂₀H₂₈N₄O) demonstrated potent pro-apoptotic effects in triple-negative breast cancer cells (MDA-MB-231), attributed to ROS generation and mitochondrial membrane depolarization .

Key Findings:
  • Derivative 2: Induced apoptosis at 20 μM, with HR-ESI-MS confirming its novel structure (m/z 363.2152 [M+Na]⁺) .
  • Mechanism: Downregulation of Bcl-2 and activation of caspase-3 .

Diethylstilbestrol (CAS 56-53-1)

A synthetic estrogen with a diphenolic structure (C₁₈H₂₀O₂), diethylstilbestrol shares phenolic features with bakuchiol but lacks the terpene chain. While both compounds exhibit anticancer properties, diethylstilbestrol carries higher toxicity risks (carcinogenicity) compared to bakuchiol’s milder safety profile .

Carvacrol (C₁₀H₁₄O)

A monoterpenoid phenol found in oregano and thyme, carvacrol shares bakuchiol’s phenolic group but has a simpler structure. It is primarily antimicrobial, whereas bakuchiol’s extended terpene chain broadens its applications to anti-aging and anti-inflammatory uses .

Biological Activity

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol, also known as Bakuchiol, is a natural compound derived from the seeds and leaves of the Psoralea corylifolia plant. It has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed examination of its biological activity based on recent research findings.

  • IUPAC Name : (E)-4-(3,7-dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
  • CAS Number : 10309-37-2
  • Molecular Formula : C18H24O
  • Molecular Weight : 256.39 g/mol
  • Purity : 97% .

Antioxidant Activity

Bakuchiol exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress. For instance, in a study assessing various fractions of plant extracts, Bakuchiol was identified as a potent antioxidant agent with a high correlation between its polyphenolic content and antioxidant capacity .

Anticancer Properties

Bakuchiol has been studied for its anticancer effects against various cancer cell lines. In vitro studies demonstrated that Bakuchiol induces apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of apoptotic pathways leading to cell cycle arrest and reduced cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A detailed examination of Bakuchiol's cytotoxic effects revealed the following findings:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-715.73Induction of apoptosis
HeLa11.20Cell cycle arrest and apoptosis
A54927.66Inhibition of proliferation

These results indicate that Bakuchiol is particularly effective against breast and cervical cancer cells, showcasing its potential as an anticancer therapeutic agent .

Anti-inflammatory Effects

Bakuchiol also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity has implications for treating inflammatory conditions and skin disorders. Its ability to modulate inflammatory pathways makes it a candidate for topical applications in dermatology .

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction between Bakuchiol and various biological targets. These studies suggest that Bakuchiol binds effectively to enzymes involved in inflammation and cancer progression, enhancing its therapeutic potential .

Applications in Cosmetics

Due to its antioxidant and anti-inflammatory properties, Bakuchiol is increasingly incorporated into cosmetic formulations as a natural alternative to retinol. It provides similar benefits in terms of skin rejuvenation without the associated irritation commonly seen with retinoids .

Q & A

Q. What are the recommended methodologies for synthesizing Bakuchiol and its derivatives?

Bakuchiol can be synthesized via semi-synthetic routes from plant extracts or through total synthesis. Key steps include stereoselective formation of the terpenoid side chain and phenolic coupling. For example, the salicylic acid ester derivative was synthesized by reacting Bakuchiol with salicylic acid chloride under anhydrous conditions, followed by silica gel chromatography purification . Yield optimization requires careful control of reaction temperature (20–25°C) and inert atmospheres to prevent oxidation. Structural confirmation involves IR, ¹H NMR (e.g., δ 1.23–1.27 ppm for methyl groups, δ 5.84–5.98 ppm for vinyl protons), and mass spectrometry .

Q. How should researchers address safety protocols when handling Bakuchiol in laboratory settings?

Bakuchiol is classified under GHS as causing acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Recommended precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation exposure.
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Emergency measures: For skin contact, wash with water for 15 minutes; for eye exposure, rinse with saline solution .

Q. What analytical techniques are critical for characterizing Bakuchiol purity and stereochemistry?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for quality control . Stereochemical confirmation requires chiral chromatography or NMR analysis of the (3S)-configured terpenoid chain. Canonical SMILES notation (e.g., CC(C)=CCC[C@@](C)(C=C)\C=C\c1ccc(O)cc1) and optical rotation data ([α]D²⁵ = +15.6°) are used to verify enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Bakuchiol?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from variations in:

  • Source material : Bakuchiol isolated from Psoralea corylifolia vs. synthetic analogs (e.g., UP-256) .
  • Assay conditions : Differences in cell lines (e.g., HaCaT keratinocytes vs. RAW 264.7 macrophages) or solvent carriers (DMSO vs. ethanol) . Mitigation strategies include standardizing extraction protocols (e.g., Soxhlet extraction with hexane/ethyl acetate) and validating assays with positive controls (e.g., retinol for anti-aging studies) .

Q. What experimental designs are optimal for studying Bakuchiol’s mechanism of action in dermatological research?

  • In vitro models : Use 3D keratinocyte cultures to simulate epidermal barrier function. Dose-response studies (0.1–10 µM) can assess collagen synthesis via ELISA for procollagen type I .
  • Molecular targets : Employ siRNA knockdown or CRISPR-Cas9 to validate interactions with estrogen receptors (ER-α/β) or Nrf2 pathways .
  • Synergistic effects : Co-treatment with retinoids or antioxidants (e.g., vitamin C) to evaluate combinatorial efficacy .

Q. How can researchers optimize chromatographic separation of Bakuchiol from structurally similar phenylpropanoids?

Co-elution challenges with compounds like drupanol or bisabolol require:

  • Column selection : C18 reverse-phase columns with 5 µm particle size and 250 mm length.
  • Mobile phase : Gradient elution using acetonitrile/water (70:30 to 95:5 over 20 minutes) at 1.0 mL/min flow rate .
  • Detection : UV monitoring at 254 nm for phenolic groups, coupled with tandem MS (MRM transitions m/z 256→213) for specificity .

Methodological Considerations

Q. What strategies are effective for isolating Bakuchiol from complex plant matrices?

  • Extraction : Supercritical CO₂ extraction (40°C, 25 MPa) yields higher purity (≥90%) compared to ethanol maceration .
  • Purification : Flash chromatography on silica gel (hexane/ethyl acetate, 8:2) followed by recrystallization in methanol .
  • Quantification : External calibration curves using USP-grade Bakuchiol (CAS 10309-37-2) as a reference standard .

Q. How should researchers validate Bakuchiol’s stability under varying storage conditions?

  • Light sensitivity : Store in amber vials at -20°C; degradation increases by 12% after 30 days under UV light .
  • Thermal stability : TGA analysis shows decomposition onset at 180°C, necessitating storage below 25°C .
  • Oxidative protection : Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Reactant of Route 2
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.